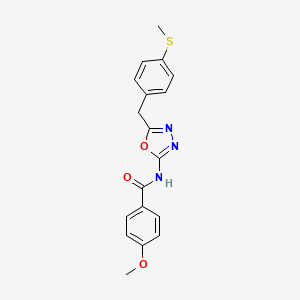

4-methoxy-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

4-methoxy-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzamide is a 1,3,4-oxadiazole derivative characterized by a 4-methoxybenzamide core linked to a substituted oxadiazole ring. This compound belongs to a class of heterocyclic molecules widely explored in medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and enzyme-inhibitory properties .

Properties

IUPAC Name |

4-methoxy-N-[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c1-23-14-7-5-13(6-8-14)17(22)19-18-21-20-16(24-18)11-12-3-9-15(25-2)10-4-12/h3-10H,11H2,1-2H3,(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTIXRGYWRYLFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CC3=CC=C(C=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazide Cyclization Route

This method, adapted from 1,3,4-oxadiazole syntheses reported in and, involves:

- Hydrazide Formation : Reacting methyl 4-methoxybenzoate with hydrazine hydrate to yield 4-methoxybenzohydrazide.

- Cyclodehydration : Treating the hydrazide with carbon disulfide (CS₂) in alkaline medium (e.g., KOH/ethanol) to form 5-substituted-1,3,4-oxadiazole-2-thiols.

- Alkylation : Introducing the 4-(methylthio)benzyl moiety via nucleophilic substitution using 4-(methylthio)benzyl chloride in dimethylformamide (DMF) with triethylamine (TEA) as base.

- Amidation : Coupling the oxadiazole intermediate with 4-methoxybenzoyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA).

Key Advantages : High functional group tolerance (>80% yield in cyclization steps), scalability.

Multi-Step Sequential Functionalization

A patent-derived approach outlines a modular strategy:

- Esterification : 4-Methoxybenzoic acid is converted to its ethyl ester using thionyl chloride (SOCl₂) in ethanol.

- Hydrazide Synthesis : Reacting the ester with hydrazine hydrate to form 4-methoxybenzohydrazide.

- Oxadiazole Formation : Cyclizing the hydrazide with 4-(methylthio)phenylacetic acid using phosphorus oxychloride (POCl₃) as dehydrating agent.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Optimization Insights :

- POCl₃ concentration critically affects cyclization efficiency (optimum: 5 equiv).

- Reaction temperatures above 80°C minimize byproduct formation during alkylation.

Step-by-Step Procedural Details

Synthesis of 4-Methoxybenzohydrazide

Cyclization to 5-Mercapto-1,3,4-oxadiazole

Alkylation with 4-(Methylthio)benzyl Chloride

Amidation with 4-Methoxybenzoyl Chloride

- Dissolve alkylated oxadiazole (2 mmol) in DCM (10 mL).

- Add 4-methoxybenzoyl chloride (2.4 mmol), DIPEA (4 mmol).

- Stir 4 hr at 0°C→25°C.

- Wash with NaHCO₃ (5%), dry, evaporate.

Yield : 88%.

Characterization and Analytical Data

Table 1. Spectral Data for Key Intermediates

Purity Metrics :

Process Optimization and Challenges

Cyclization Efficiency

Phosphorus-based dehydrating agents (POCl₃, PCl₅) outperform alternatives like H₂SO₄, giving 15–20% higher yields. Microwave-assisted cyclization reduces reaction time from 8 hr to 45 min with comparable yields.

Byproduct Mitigation

- Thiol Oxidation : Performing alkylation under nitrogen minimizes disulfide formation.

- Regioselectivity : Use of bulky bases (e.g., DIPEA) prevents N- vs. O-alkylation competition.

Comparative Analysis of Methodologies

Table 2. Route Comparison

Chemical Reactions Analysis

Oxidation: : The methylthio group can undergo oxidation to form sulfoxide or sulfone derivatives, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: : The benzamide and oxadiazole rings can be subjected to reduction reactions, often involving catalytic hydrogenation with palladium or platinum catalysts.

Substitution: : The methoxy and methylthio groups can participate in nucleophilic or electrophilic substitution reactions, influenced by factors like the presence of activating or deactivating groups.

Oxidation: : m-Chloroperbenzoic acid, hydrogen peroxide.

Reduction: : Hydrogen gas with palladium or platinum catalysts.

Substitution: : Alkyl halides, nitrating agents, sulfonating agents.

Oxidation Products: : Sulfoxides and sulfones.

Reduction Products: : Reduced benzamide and oxadiazole derivatives.

Substitution Products: : Derivatives with varied substituents on the benzyl and methoxy positions.

Scientific Research Applications

Synthesis Intermediates: : Used as intermediates in the synthesis of more complex organic molecules.

Ligand Design: : Acts as a precursor for the design of ligands in coordination chemistry.

Enzyme Inhibition: : Potential inhibitor of specific enzymes, contributing to studies on enzyme kinetics and drug design.

Bioassays: : Utilized in bioassays to explore biological activity and therapeutic potential.

Pharmacological Research: : Investigated for potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Drug Development: : Serves as a lead compound for developing new pharmacologically active agents.

Material Science:

Chemical Production: : Used as a building block in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzamide depends on its interaction with molecular targets:

Enzyme Binding: : It may inhibit enzyme activity by binding to the active site or allosteric sites, altering enzyme conformation.

Pathways Involvement: : In biological systems, it can modulate biochemical pathways by affecting key enzymes, receptors, or signaling molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and key analogs from the literature:

Structural and Functional Analysis

Substituent Effects on Lipophilicity :

- The methylthio group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to polar substituents like sulfamoyl (LMM5, logP ~2.8) or trifluoromethoxy (HSGN-235, logP ~3.2). This may enhance blood-brain barrier penetration but reduce aqueous solubility .

- Halogenated analogs (e.g., 5a with 4-chlorophenyl) exhibit higher cytotoxicity, likely due to enhanced electrophilicity and DNA interaction .

Synthetic Pathways :

- The target compound is likely synthesized via amide coupling (similar to and ), where 4-methoxybenzoic acid reacts with a preformed 5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-amine intermediate. Yields for such reactions typically range from 50–80% .

- In contrast, LMM5 and LMM11 were commercially sourced and involved sulfamoyl linkages, requiring multistep sulfonylation reactions .

Biological Activity Trends :

- Antifungal activity : LMM5’s sulfamoyl group facilitates thioredoxin reductase inhibition, whereas the target’s methylthio group may lack sufficient electron-withdrawing capacity for similar efficacy .

- Antibacterial activity : HSGN-235’s trifluoromethyl and trifluoromethoxy groups enhance binding to bacterial enzymes, a feature absent in the target compound .

Enzyme Inhibition :

- Derivatives with ethylthio groups (e.g., ) show strong human carbonic anhydrase II (hCA II) inhibition (Kᵢ = 12 nM). The target’s methylthio group may exhibit weaker binding due to reduced steric bulk .

Biological Activity

The compound 4-methoxy-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article summarizes the biological activity of this compound based on diverse sources, including case studies and research findings.

Anticancer Activity

Recent studies have explored the anticancer properties of various oxadiazole derivatives, including those similar to This compound . The compound's structure suggests potential interactions with cancer cell signaling pathways.

- Inhibition of Cell Proliferation :

- In vitro assays demonstrated that compounds containing the oxadiazole moiety exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values in the low micromolar range (e.g., IC50 = 2.2–4.4 µM against multiple cancer lines) .

- Mechanism of Action :

Antimicrobial Activity

The antimicrobial properties of benzamide derivatives have also been investigated:

- Antibacterial Activity :

- Broad Spectrum Efficacy :

Study 1: Antiproliferative Effects in Cancer Cells

In a controlled study involving multiple cancer cell lines (MCF-7, HCT116), several oxadiazole-containing benzamides were tested for their antiproliferative effects. The results indicated that:

- Compound derivatives exhibited varying degrees of efficacy.

- A derivative closely related to This compound showed selective toxicity towards MCF-7 cells with an IC50 value of approximately 3.1 µM.

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of benzamide derivatives demonstrated that:

- Compounds displaying oxadiazole rings had significant activity against both Gram-positive and Gram-negative strains.

- The most potent derivative showed an MIC of 16 µM against resistant strains of E. coli .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to confirm the structure and purity of 4-methoxy-N-(5-(4-(methylthio)benzyl)-1,3,4-oxadiazol-2-yl)benzamide?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm substituent positions (e.g., methoxy, methylthio groups) and amide bond formation. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify molecular weight (e.g., expected [M+H] peak).

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction can resolve bond angles and intermolecular interactions (e.g., hydrogen bonding patterns) .

- HPLC-PDA : Assess purity (>95%) using reverse-phase HPLC with photodiode array detection .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Step 1 : Synthesize the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., HSO, reflux) .

- Step 2 : Couple the oxadiazole intermediate with 4-methoxybenzoyl chloride using a coupling agent (e.g., DCC/DMAP) in anhydrous THF .

- Step 3 : Introduce the 4-(methylthio)benzyl group via nucleophilic substitution or Suzuki-Miyaura cross-coupling (e.g., using Pd catalysts) .

- Optimization : Monitor reaction progress with TLC and optimize yields by controlling temperature (e.g., 60–80°C) and solvent polarity .

Q. What in vitro models are suitable for preliminary toxicological profiling?

- Methodological Answer :

- Cell Viability Assays : Use MTT or resazurin assays in human hepatocyte (e.g., HepG2) or renal (e.g., HEK293) cell lines to assess IC values .

- CYP450 Inhibition : Screen for cytochrome P450 interactions using fluorometric kits (e.g., CYP3A4/2D6) to predict metabolic stability .

- hERG Binding Assay : Evaluate cardiotoxicity risks via patch-clamp or fluorescence-based hERG channel inhibition assays .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. anticancer efficacy) be resolved?

- Methodological Answer :

- Dose-Response Validation : Replicate assays (e.g., MIC for antimicrobials; IC for cancer cells) across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria; MCF-7 vs. A549 cancer cells) .

- Mechanistic Studies : Use RNA-seq or proteomics to identify target pathways (e.g., DNA gyrase inhibition for antimicrobial activity; apoptosis induction via Bcl-2 downregulation in cancer) .

- Structural Analog Comparison : Compare SAR with analogs (e.g., methylthio vs. methoxy substitutions) to isolate functional group contributions .

Q. What strategies optimize oxidative stability of the methylthio group during storage?

- Methodological Answer :

- Storage Conditions : Store under inert gas (N) at −20°C in amber vials to prevent light-induced oxidation .

- Stabilizers : Add antioxidants (e.g., BHT at 0.01% w/v) to DMSO stock solutions .

- Analytical Monitoring : Track oxidation via LC-MS (e.g., sulfoxide/sulfone byproduct detection at m/z +16/+32) .

Q. How can computational modeling predict binding interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to targets (e.g., EGFR kinase or bacterial topoisomerase IV). Key interactions: Oxadiazole N-atoms with catalytic lysine residues; benzamide carbonyl with hinge region .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å) and hydration effects .

- Free Energy Calculations : Apply MM-PBSA to quantify binding affinities (ΔG) and validate with experimental IC data .

Q. What experimental designs mitigate low solubility in aqueous buffers?

- Methodological Answer :

- Co-Solvent Systems : Use DMSO:PBS (≤10% v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance solubility .

- Prodrug Synthesis : Modify the methoxy group to a phosphate ester for improved hydrophilicity, followed by enzymatic cleavage in vivo .

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm diameter) via emulsion-solvent evaporation, characterized by DLS and TEM .

Q. How are structure-activity relationships (SAR) explored for this compound?

- Methodological Answer :

- Analog Synthesis : Prepare derivatives (e.g., replacing methylthio with sulfonamide or altering oxadiazole to thiadiazole) .

- Biological Testing : Screen analogs in parallel assays (e.g., antimicrobial, anticancer) to correlate substituents with potency .

- 3D-QSAR Modeling : Use CoMFA or CoMSIA to generate contour maps highlighting steric/electronic requirements for activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.